

Application Notes and Protocols: Oral Administration of PF-07059013 in Animal Models

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Compound of Interest

Compound Name: PF-07059013

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Audience: Researchers, scientists, and drug development professionals.

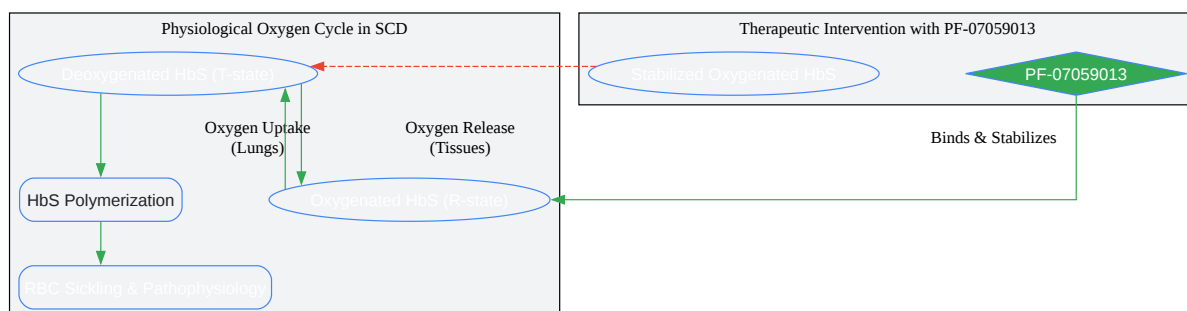
Introduction

PF-07059013 is a non-covalent modulator of sickle hemoglobin (HbS) that has shown potential as a therapeutic agent for sickle cell disease (SCD).[1] It acts by binding to hemoglobin and stabilizing its oxygenated state, which in turn increases the affinity of hemoglobin for oxygen.[2] [3] This mechanism of action prevents the polymerization of deoxygenated HbS, a key pathological event in SCD that leads to red blood cell sickling, hemolytic anemia, and vaso-occlusive crises.[4][5] Preclinical studies in the Townes mouse model of SCD have demonstrated that oral administration of **PF-07059013** can significantly reduce RBC sickling and improve hematological parameters.[2][6]

These application notes provide a summary of the key findings and detailed protocols for the oral administration of **PF-07059013** in animal models based on published preclinical data.

Mechanism of Action: Hemoglobin Modulation

PF-07059013 is an allosteric modulator of hemoglobin.[3] It binds non-covalently to hemoglobin, stabilizing the relaxed (R) state, which has a higher affinity for oxygen.[4] In individuals with sickle cell disease, the mutated hemoglobin (HbS) has a propensity to polymerize when deoxygenated (in the tense or T state).[4] By stabilizing the R-state, **PF-07059013** effectively reduces the concentration of deoxygenated HbS, thereby inhibiting polymerization and the subsequent sickling of red blood cells.[4]



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Mechanism of action of **PF-07059013** in sickle cell disease.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of orally administered **PF-07059013** in the Townes mouse model of sickle cell disease.

Table 1: Pharmacokinetic Parameters

Parameter	Value	Animal Model	Dosing Regimen
Total Blood Concentration (30 min post-initial dose)	2–4 mM	Townes SCD Mice	200 mg/kg, oral, twice daily
Steady-State Blood Concentration	1.5–4 mM	Townes SCD Mice	200 mg/kg, oral, twice daily for 15 days

Table 2: Pharmacodynamic and Efficacy Data

Parameter	Result	Percent Change vs. Vehicle	Animal Model	Dosing Regimen
Hemoglobin Occupancy	>40%	-	Townes SCD Mice	200 mg/kg, oral, twice daily for 15 days
RBC Sickling	37.8% ($\pm 9.0\%$) decrease	↓ 37.8%	Townes SCD Mice	200 mg/kg, oral, twice daily for 15 days
p50 (Oxygen tension at 50% Hb saturation)	53.7% ($\pm 21.2\%$) decrease	↓ 53.7%	Townes SCD Mice	200 mg/kg, oral, twice daily for 15 days
p20 (Oxygen tension at 20% Hb saturation)	84.4% ($\pm 2.6\%$) decrease	↓ 84.4%	Townes SCD Mice	200 mg/kg, oral, twice daily for 15 days
Hemoglobin	42.4% ($\pm 4.2\%$) increase	↑ 42.4%	Townes SCD Mice	200 mg/kg, oral, twice daily for 15 days
Hematocrit	30.9% ($\pm 0.7\%$) increase	↑ 30.9%	Townes SCD Mice	200 mg/kg, oral, twice daily for 15 days
Red Blood Cells	39.2% ($\pm 9.3\%$) increase	↑ 39.2%	Townes SCD Mice	200 mg/kg, oral, twice daily for 15 days
Reticulocytes	54.7% ($\pm 2.4\%$) decrease	↓ 54.7%	Townes SCD Mice	200 mg/kg, oral, twice daily for 15 days

Experimental Protocols

The following protocols are based on the methodologies described in the cited preclinical studies.

In Vivo Dosing and Efficacy Study in Townes SCD Mice

Objective: To evaluate the in vivo efficacy of **PF-07059013** in a mouse model of sickle cell disease following oral administration.

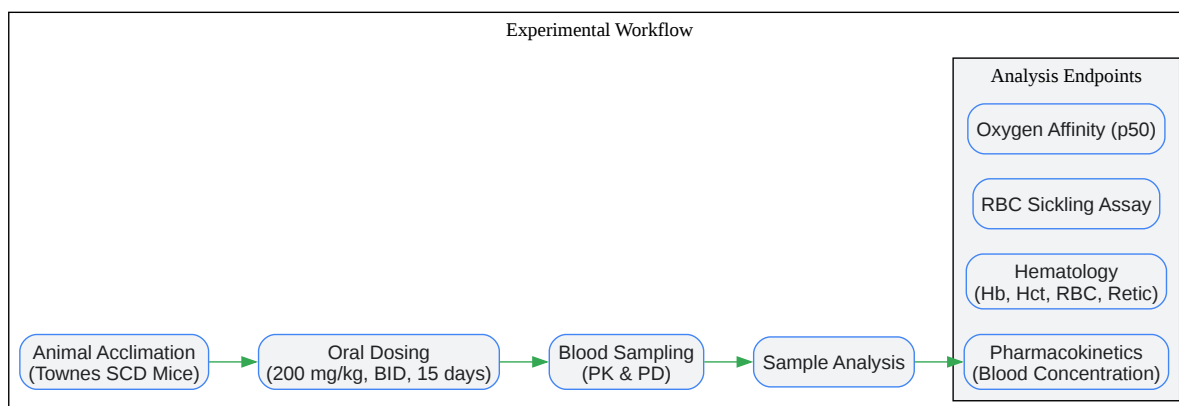
Materials:

- **PF-07059013**
- Vehicle (e.g., 0.5% methylcellulose)
- Townes SCD model mice
- Oral gavage needles
- Standard laboratory equipment for animal handling and housing
- Equipment for blood collection (e.g., EDTA-coated tubes)
- Hematology analyzer
- Equipment for p50 and sickling assays

Procedure:

- **Animal Acclimation:** House Townes SCD mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the study.
- **Dosing Solution Preparation:** Prepare a suspension of **PF-07059013** in the chosen vehicle at a concentration suitable for a 200 mg/kg dose.
- **Dosing:** Administer **PF-07059013** or vehicle to the mice orally via gavage twice daily for 15 consecutive days.^[2] The dose of 200 mg/kg was selected to achieve approximately 25% hemoglobin coverage.^{[2][7]}
- **Blood Sampling:**

- For pharmacokinetic analysis, a single blood sample can be taken at 30 minutes after the first dose to measure initial blood concentration.[2]
- To monitor steady-state concentrations, single blood samples can be collected at 0.5 hours post-dose on days 1, 5, 8, 11, and 15.[4]
- At the end of the 15-day treatment period, collect terminal blood samples for pharmacodynamic and hematological analysis.
- Analysis:
 - Pharmacokinetics: Analyze blood samples to determine the concentration of **PF-07059013**.
 - Hematology: Use a hematology analyzer to measure hemoglobin, hematocrit, red blood cell count, and reticulocyte count.[2]
 - RBC Sickling Assay: Induce sickling of red blood cells under hypoxic conditions and quantify the percentage of sickled cells. Treatment with **PF-07059013** resulted in a 37.8% ($\pm 9\%$) decrease in RBC sickling.[2]
 - Oxygen Affinity (p50): Measure the oxygen equilibrium curve of whole blood to determine the p50 value, which is an indicator of hemoglobin's oxygen affinity.[2]



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Experimental workflow for in vivo studies of **PF-07059013**.

Conclusion

The oral administration of **PF-07059013** in the Townes mouse model of sickle cell disease has demonstrated significant improvements in key hematological and disease-specific biomarkers. The provided data and protocols can serve as a valuable resource for researchers and scientists in the field of drug development for sickle cell disease. The non-covalent mechanism of action and the robust preclinical efficacy of **PF-07059013** highlight its potential as a promising therapeutic candidate.

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